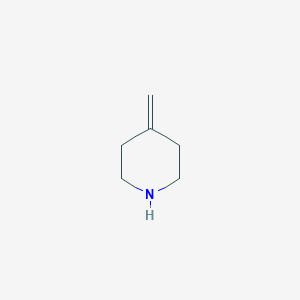

4-Methylenepiperidine

Overview

Description

4-Methylenepiperidine is a chemical compound with the molecular formula C6H11N . It is also known by other names such as 4-Méthylènepipéridine in French and 4-Methylenpiperidin in German . It is a key intermediate for the synthesis of the novel antifungal drug efinaconazole .

Synthesis Analysis

A process for preparing this compound involves reacting an isonipecotate with an acylating agent, reducing the resulting ester with sodium borohydride or lithium borohydride in an organic solvent containing methanol, reacting the resulting alcohol with a halogenating agent, reacting the resulting halide with a dehydrohalogenating agent in an organic solvent, and hydrolyzing the resulting methylene compound with a strong alkaline in water or an organic solvent containing water .Molecular Structure Analysis

The molecular structure of this compound is characterized by an average mass of 97.158 Da and a monoisotopic mass of 97.089149 Da .Chemical Reactions Analysis

This compound is a key intermediate in the synthesis of various compounds. For instance, it is used in the preparation of stilbene derivatives . It can also be coupled with aryl halides via Suzuki cross-coupling to give benzyl piperidines and related compounds .Physical And Chemical Properties Analysis

This compound has a molecular formula of C6H11N, an average mass of 97.158 Da, and a monoisotopic mass of 97.089149 Da .Scientific Research Applications

Synthesis of Antifungal Drugs

4-Methylenepiperidine is a key intermediate in the synthesis of the novel antifungal drug efinaconazole .

Preparation of High-Quality this compound Hydrochloride

The this compound moiety is introduced to the efinaconazole structure in the final step, the impurity profile of this compound will impact significantly on the quality of the final Active Pharmaceutical Ingredient (API) . Thus, the development of a reliable, robust, and cost-effective process for the preparation of this compound hydrochloride is crucial .

Synthesis of N-Methyl Imines

In exploring the new applications of 4,4′-trimethylenedipiperidine (TMDP), two simple and practical methods are described for the synthesis of N-methyl imines using TMDP as a novel, efficient, and ecological promoter .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-methylidenepiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-6-2-4-7-5-3-6/h7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKIGDXRQSIQBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

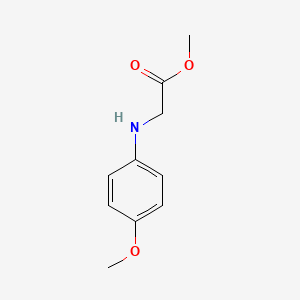

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline](/img/structure/B3104392.png)

![5-Fluorobenzo[d][1,3]dioxole](/img/structure/B3104402.png)